HIV-1 Reverse Transcriptase: Substrate-Dependent Inhibition
Tenofovir diphosphate (TFV-DP) exhibits a pronounced selectivity for inhibiting HIV-1 reverse transcriptase on RNA templates relative to DNA templates. Its inhibition constant (Ki) is 0.022 μM for RNA-dependent DNA polymerization, which is 70.5-fold lower (i.e., more potent) than its Ki of 1.55 μM for DNA-dependent DNA polymerization . This differential selectivity is a key intrinsic property of the active moiety and is not recapitulated by the prodrugs TDF or TAF, which are not direct enzyme inhibitors. This data defines the baseline potency of the active species independent of cellular activation.
| Evidence Dimension | Inhibition constant (Ki) for HIV-1 reverse transcriptase |
|---|---|
| Target Compound Data | Ki (RNA template) = 0.022 μM; Ki (DNA template) = 1.55 μM |
| Comparator Or Baseline | Target Compound: RNA vs. DNA template selectivity |
| Quantified Difference | 70.5-fold lower Ki for RNA template vs. DNA template |
| Conditions | In vitro enzyme inhibition assay using purified HIV-1 RT |
Why This Matters
Quantifies the intrinsic, activation-independent antiviral potency, enabling precise benchmarking for resistance and mechanistic studies where prodrug metabolism is a confounding variable.
